molecular formula C6H7N3O2 B12363839 4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile

4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile

Cat. No.: B12363839
M. Wt: 153.14 g/mol
InChI Key: BWTOOGLARFUHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile is a heterocyclic compound with a unique structure that includes a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile can be synthesized through a one-pot synthesis method using ethyl cyanoacetate, propylamine, and ethyl acetoacetate

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using similar reagents and conditions as the laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrile group or the diazinane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antibacterial or antifungal activity .

Comparison with Similar Compounds

4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

4-methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile

InChI

InChI=1S/C6H7N3O2/c1-3-4(2-7)5(10)9-6(11)8-3/h3-4H,1H3,(H2,8,9,10,11)

InChI Key

BWTOOGLARFUHQO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(=O)N1)C#N

Origin of Product

United States

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